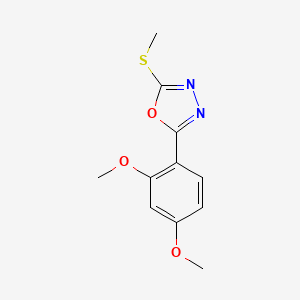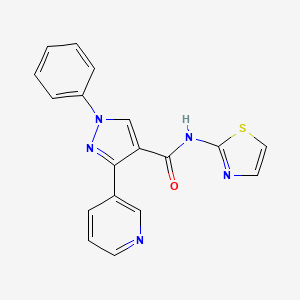
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NQO1 is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species in cells.
Mecanismo De Acción
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibits the enzyme 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone by binding to its active site and preventing the detoxification of reactive oxygen species. This leads to the accumulation of oxidative stress and ultimately cell death in cancer cells. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential therapeutic applications in cancer treatment, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to play a role in the regulation of cellular energy metabolism and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in lab experiments is its specificity for the 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone enzyme. This allows for targeted inhibition of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone and the study of its downstream effects. However, one limitation of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to investigate the role of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the potential use of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone as a biomarker for cancer diagnosis and prognosis is an area of active research.
Métodos De Síntesis
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a catalyst to form 1-(4-nitrophenyl)-2-(8-hydroxyquinolinylthio)ethanone. This intermediate can then be treated with thionyl chloride to yield the final product, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in cancer cells by inhibiting 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, which leads to the accumulation of reactive oxygen species and oxidative stress. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)




![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)